![molecular formula C17H12N2O3S B2909689 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866897-51-0](/img/no-structure.png)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” belongs to the class of organic compounds known as benzofuro[3,2-d]pyrimidines . These are aromatic heterocyclic compounds containing a benzene ring fused to a furo[3,2-d]pyrimidine moiety. The methoxyphenyl group attached to the pyrimidine ring suggests that this compound may have unique properties compared to other benzofuro[3,2-d]pyrimidines.
Scientific Research Applications
Pharmacological Applications
Some benzofuran derivatives have been found to possess neuroprotective and anti-inflammatory properties .
Antimicrobial Activities
Benzofuran-based compounds have been tested for potential antimicrobial activities against various bacteria .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed as anticancer agents .
Anti-Hepatitis C Virus Activity
A novel macrocyclic benzofuran compound has shown activity against hepatitis C virus and is expected to be an effective therapeutic drug .
Synthesis Methods
Recent discoveries in methods for constructing benzofuran rings can lead to the synthesis of complex benzofuran derivatives .
Chemical Synthesis
Efficient annulation reactions involving aurone-derived α,β-unsaturated imines and activated terminal alkynes have been described for the synthesis of benzofuro[3,2-b]pyridine derivatives .
Future Directions
The future directions for this compound would likely depend on its properties and potential applications. Given the interest in similar compounds for their potential as EGFR tyrosine kinase inhibitors and in the development of OLEDs , it’s possible that this compound could also have interesting applications in these areas.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the condensation of 3-methoxybenzaldehyde with thiourea to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one, which is then reacted with 2,3-dihydrobenzofuran-4-one to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "thiourea", "2,3-dihydrobenzofuran-4-one" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with thiourea in ethanol to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one.", "Step 2: Reaction of 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one with 2,3-dihydrobenzofuran-4-one in the presence of a base such as potassium carbonate in refluxing ethanol to yield 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one." ] } | |
CAS RN |
866897-51-0 |
Product Name |
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one |
Molecular Formula |
C17H12N2O3S |
Molecular Weight |
324.35 |
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-6-4-5-10(9-11)19-16(20)15-14(18-17(19)23)12-7-2-3-8-13(12)22-15/h2-9H,1H3,(H,18,23) |
InChI Key |
LCEBTOIPUNAZDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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